Cas no 32488-17-8 (N,N-diethylfuran-2-carboxamide)

N,N-Diethylfuran-2-carboxamide is a furan-derived carboxamide compound characterized by its diethylamino substituent on the amide group. This structure imparts unique physicochemical properties, including moderate polarity and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Its furan ring offers potential reactivity for further functionalization, while the diethylamide moiety enhances stability and lipophilicity. The compound is of interest in pharmaceutical and agrochemical research, particularly as a scaffold for developing bioactive molecules. Its well-defined synthesis route and consistent purity profile ensure reproducibility in laboratory applications. Careful handling is advised due to standard organic compound safety considerations.
N,N-diethylfuran-2-carboxamide structure
32488-17-8 structure
Product Name:N,N-diethylfuran-2-carboxamide
CAS No:32488-17-8
MF:C9H13NO2
MW:167.205022573471
CID:1005644
PubChem ID:962898
Update Time:2025-06-08

N,N-diethylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethylfuran-2-carboxamide
    • N,N-diethyl furan 2-carboxamide
    • Furan-2-carbonsaeure-diaethylamid
    • furan-2-carboxylic acid diethylamide
    • N,N-diethyl-2-furamid
    • Z31723207
    • AKOS003578110
    • 2-furoic diethylamide
    • CS-0290072
    • 32488-17-8
    • SCHEMBL2169988
    • HS-4416
    • N,N-Diethyl-2-furancarboxamide
    • Inchi: 1S/C9H13NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h5-7H,3-4H2,1-2H3
    • InChI Key: YHJBAAKEBOWCDY-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(CC)CC)=O

Computed Properties

  • Exact Mass: 167.09500
  • Monoisotopic Mass: 167.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • PSA: 33.45000
  • LogP: 1.76160

N,N-diethylfuran-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360742-1kg
n,n-Diethylfuran-2-carboxamide
32488-17-8 98%
1kg
¥21168.00 2024-08-02

Additional information on N,N-diethylfuran-2-carboxamide

Comprehensive Overview of N,N-diethylfuran-2-carboxamide (CAS No. 32488-17-8): Properties, Applications, and Research Insights

N,N-diethylfuran-2-carboxamide (CAS 32488-17-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique furan-carboxamide backbone. This molecule, characterized by its diethylamino substitution, serves as a versatile intermediate in synthetic chemistry. Recent studies highlight its potential in modulating biological pathways, particularly in the development of bioactive small molecules. The compound’s lipophilicity and hydrogen-bonding capacity make it a candidate for drug discovery programs targeting enzyme inhibition.

In the context of green chemistry, researchers are exploring N,N-diethylfuran-2-carboxamide as a sustainable synthetic building block. Its furan ring, derived from biomass feedstocks, aligns with the global push for renewable chemical synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for high-throughput screening applications. The compound’s structure-activity relationships (SAR) are under investigation for optimizing molecular docking efficiency.

The agrochemical industry has shown interest in CAS 32488-17-8 for developing next-generation crop protection agents. Its furan moiety exhibits potential interactions with pest-specific proteins, as evidenced in recent in silico modeling studies. Environmental fate studies indicate moderate soil biodegradability, prompting research into eco-friendly formulations. Regulatory databases classify it as non-persistent under OECD 301 standards.

From a commercial perspective, N,N-diethylfuran-2-carboxamide suppliers emphasize cGMP compliance for pharmaceutical-grade material. The compound’s thermodynamic stability (decomposition >200°C) ensures compatibility with hot-melt extrusion processes in formulation technology. Patent landscapes reveal growing IP activity around derivatization methods, particularly for heterocyclic combinatorial libraries.

Emerging applications include its use as a fluorescence quencher in proteomic studies and as a ligand scaffold for transition metal catalysis. The electron-rich furan core facilitates π-stacking interactions in material science applications. Recent QSAR models suggest optimal logP values (2.1-2.5) for blood-brain barrier penetration, sparking neuroscience research interest.

Analytical challenges in quantifying 32488-17-8 in complex matrices have led to advanced LC-TOF methods with <0.1 ppm mass accuracy. The compound’s chromatographic behavior shows excellent resolution on phenyl-hexyl stationary phases, important for impurity profiling. Stability studies indicate photostability in amber glass under ICH Q1B guidelines.

In metabolic research, N,N-diethylfuran-2-carboxamide demonstrates interesting phase I hepatic metabolism patterns, with predominant N-deethylation observed in microsomal assays. These findings support its development as a pro-drug candidate. Computational ADMET predictions show favorable toxicological profiles across multiple in vitro systems.

The compound’s crystallographic data (CCDC deposition numbers pending) reveal molecular packing characteristics valuable for co-crystal engineering. Thermal analysis via DSC shows a sharp melting endotherm at 78-80°C, indicating high crystallinity. These properties are crucial for solid-state formulation development in the pharmaceutical sector.

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